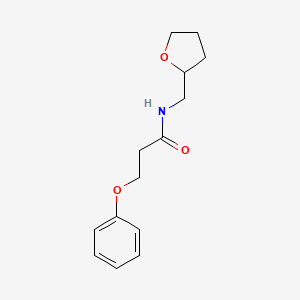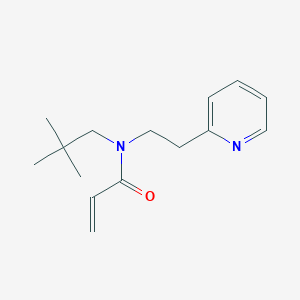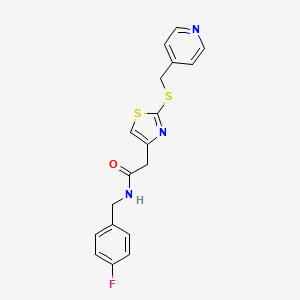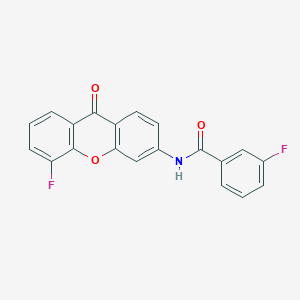
3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide is a versatile chemical compound known for its unique structure and properties. It is used in various scientific research areas, including drug delivery, enhancing drug solubility, and exhibiting anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of TCMDC-123513 is the essential malarial kinase PfCLK3 . PfCLK3 is involved in the regulation of RNA splicing and is crucial for the survival of the blood stage of Plasmodium falciparum . It is a member of the cyclin-dependent like protein kinase family (PfCLK1-4), which are closely related to the mammalian CLK family and the serine-arginine-rich protein kinase (SRPK) family .
Mode of Action
TCMDC-123513 interacts with PfCLK3 in a way that inhibits its function . The compound forms a bidentate interaction with the hinge region of the kinase via two hydrogen bonds . This interaction disrupts the kinase’s ability to phosphorylate parasite SR proteins, which are necessary for the correct assembly and catalytic activity of spliceosomes .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-123513 affects the RNA splicing pathway . This disruption leads to impaired splicing in P. falciparum parasites . As RNA splicing plays an essential role at any stage of the parasite life cycle, the inhibition of PfCLK3 might have parasiticidal activity .
Result of Action
The inhibition of PfCLK3 by TCMDC-123513 results in rapid killing of asexual P. falciparum parasites and other Plasmodium species at multiple stages . This is due to the disruption of RNA splicing, which is essential for the survival and replication of the parasites .
Biochemical Analysis
Biochemical Properties
TCMDC-123513 interacts with the protein kinase PfCLK3 . This interaction is crucial for the regulation of malarial parasite RNA splicing . The compound’s interaction with PfCLK3 has been validated as a drug target in malaria that offers prophylactic, transmission blocking, and curative potential .
Cellular Effects
The effects of TCMDC-123513 on various types of cells and cellular processes are primarily related to its influence on the protein kinase PfCLK3 . By inhibiting PfCLK3, TCMDC-123513 can potentially disrupt the RNA splicing process in malarial parasites, thereby affecting their survival .
Molecular Mechanism
The molecular mechanism of action of TCMDC-123513 involves its binding interactions with the protein kinase PfCLK3 . This binding inhibits the activity of PfCLK3, disrupting the RNA splicing process in malarial parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves the reaction of 3-phenoxypropanoic acid with tetrahydrofuran-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenol derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance drug solubility.
Medicine: Studied for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical products.
Comparison with Similar Compounds
Similar Compounds
3-Phenoxypropanoic acid: A precursor in the synthesis of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide.
Tetrahydrofuran-2-ylmethylamine: Another precursor used in the synthesis.
Phenoxyacetic acid: A structurally similar compound with different functional groups.
Uniqueness
This compound stands out due to its unique combination of a phenoxy group and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, particularly in drug delivery and anti-inflammatory research, highlights its uniqueness compared to other similar compounds.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRSLCDZAMWSCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-cyclopropyl-1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2890947.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2890951.png)
![N-[2-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]-4-fluorobenzenecarboxamide](/img/structure/B2890952.png)
![N-(3-chlorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2890953.png)

![1-[[(1R,2R)-2-Thiophen-2-ylcyclopropyl]methyl]piperazine;dihydrochloride](/img/structure/B2890957.png)
![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate](/img/structure/B2890959.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-amino-5-nitrobenzoate](/img/structure/B2890962.png)


